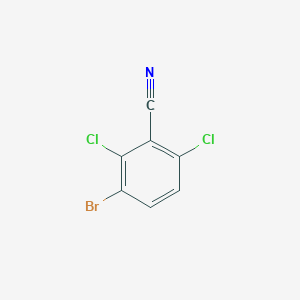

3-Bromo-2,6-dichlorobenzonitrile

Descripción general

Descripción

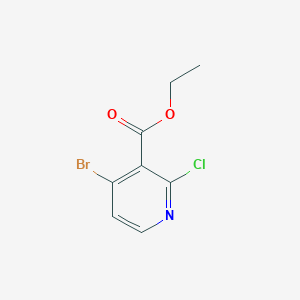

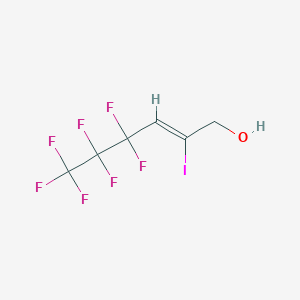

3-Bromo-2,6-dichlorobenzonitrile is a chemical compound with the molecular formula C7H2BrCl2N . It has a molecular weight of 250.91 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H2BrCl2N/c8-5-1-2-6(9)4(3-11)7(5)10/h1-2H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 250.91 . The compound should be stored at a temperature between 2-8°C .Aplicaciones Científicas De Investigación

Molecular Structure Analysis

The molecular structure of related compounds like 4-bromo-2,6-dichlorobenzonitrile has been studied, revealing notable features such as short distances between certain atoms, suggesting interactions between different molecular components (Britton, 1997).

Cellulose Synthesis Inhibition

Research has shown that compounds like 2,6-Dichlorobenzonitrile (DCB) inhibit cellulose synthesis, a key process in plant cells. This property has been utilized in various studies to understand cellulose synthesis and its inhibition (Debolt, Gutierrez, Ehrhardt, & Somerville, 2007).

Environmental and Microbial Degradation

Studies on the microbial degradation of similar compounds, such as dichlobenil (a benzonitrile herbicide), provide insights into environmental fate, degradation pathways, and the diversity of degrader organisms. This is crucial for understanding the environmental impact and breakdown of these chemicals (Holtze, Sørensen, Sørensen, & Aamand, 2008).

Spectroscopic and Thermodynamic Analysis

Studies have been conducted on the spectroscopy and thermodynamics of derivatives of similar compounds, like 2,6-dichlorobenzamide. These studies include analyzing vibrational spectra, molecular electrostatic potential, and thermodynamic functions, which are essential for understanding the physical and chemical properties of these compounds (Tao, Han, Li, Han, & Liu, 2016).

Vapor Pressure and Phase Transition Studies

Research on chlorinated compounds, including 2,6-dichlorobenzonitrile, has focused on determining their vapor pressures and thermodynamic properties. These studies are significant for understanding the environmental behavior and potential impact of these substances (Almeida, Pinheiro, & Monte, 2023).

Analytical Chemistry and Groundwater Quality

Advancements in analytical methods have been made for determining compounds like dichlobenil and its metabolites in groundwater. Such methods are crucial for monitoring environmental pollution and ensuring water quality (Porazzi, Martínez, Fanelli, & Benfenati, 2005).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The signal word for this compound is "Warning" . It’s important to handle this compound with appropriate safety measures, including wearing protective equipment and avoiding contact with skin and eyes .

Mecanismo De Acción

Target of Action

The primary target of 3-Bromo-2,6-dichlorobenzonitrile is the cellulose synthesis pathway in plants . This compound interferes with the production of cellulose, a critical component of plant cell walls .

Mode of Action

This compound acts by inhibiting cellulose synthesis . It disrupts the normal formation of plant cell walls by reducing the amount of cellulose produced . Instead, the cell walls adapt by relying on Ca^2+ -bridge pectates .

Biochemical Pathways

The affected biochemical pathway is the cellulose synthesis pathway . By inhibiting this pathway, this compound disrupts the normal growth and development of plants. The downstream effects include weakened cell walls and potentially stunted growth .

Pharmacokinetics

It is known that the compound is a solid at room temperature . Its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its impact on bioavailability, are areas for future research.

Result of Action

The result of this compound’s action is the disruption of normal plant growth and development . By inhibiting cellulose synthesis, it weakens plant cell walls and can potentially stunt growth .

Propiedades

IUPAC Name |

3-bromo-2,6-dichlorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrCl2N/c8-5-1-2-6(9)4(3-11)7(5)10/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZVRMRBTVDVNNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)C#N)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrCl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

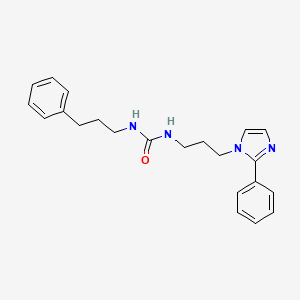

![8-(tert-butyl)-N-(3-(methylsulfonamido)phenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B3239741.png)

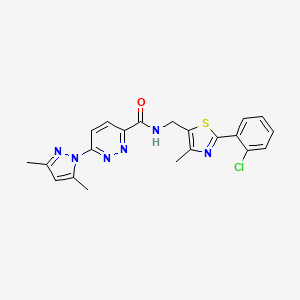

![N-(3-acetylphenyl)-8-(tert-butyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B3239743.png)

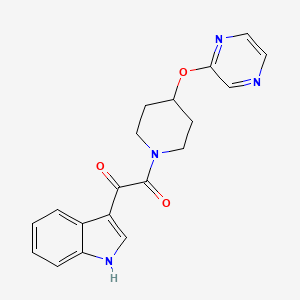

![(E)-1-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B3239756.png)

![4,6-Di([1,1'-biphenyl]-4-yl)-2-chloropyrimidine](/img/structure/B3239769.png)